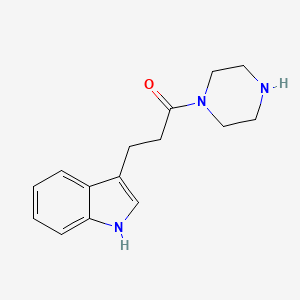

3-(1H-indol-3-yl)-1-(piperazin-1-yl)propan-1-one

Description

3-(1H-Indol-3-yl)-1-(piperazin-1-yl)propan-1-one is a synthetic compound featuring a propan-1-one backbone substituted with a 1H-indol-3-yl group at the third carbon and a piperazin-1-yl group at the first carbon. Indole derivatives are well-known for their diverse pharmacological activities, including antifungal, anticancer, and enzyme inhibitory properties . The piperazine moiety enhances solubility and bioavailability, making it a common pharmacophore in drug design.

Properties

IUPAC Name |

3-(1H-indol-3-yl)-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c19-15(18-9-7-16-8-10-18)6-5-12-11-17-14-4-2-1-3-13(12)14/h1-4,11,16-17H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXZLAUCZFNHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589665 | |

| Record name | 3-(1H-Indol-3-yl)-1-(piperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563538-37-4 | |

| Record name | 3-(1H-Indol-3-yl)-1-(piperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-(piperazin-1-yl)propan-1-one typically involves the reaction of indole derivatives with piperazine under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The secondary amines in the piperazine ring exhibit nucleophilic character, enabling alkylation and acylation reactions. For example:

Key findings:

-

Acylation with ethyl chlorformate proceeds under mild conditions (0–5°C, 2 hours) to yield protected derivatives .

-

Alkylation reactions require elevated temperatures (reflux in 2-propanol) and stoichiometric bases like DIPEA .

Reductive Amination of the Ketone Group

The ketone moiety can participate in reductive amination with primary amines:

| Substrate | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Tryptamine | NaBH3CN, MeOH | 3-(1H-Indol-3-yl)-1-(4-(2-(1H-indol-3-yl)ethyl)piperazin-1-yl)propan-1-one | 48% |

Mechanistic notes:

-

Sodium cyanoborohydride selectively reduces the imine intermediate formed between the ketone and amine .

-

Steric hindrance from the indole ring limits reaction efficiency, necessitating excess reducing agent.

Indole Ring Functionalization

The indole moiety undergoes electrophilic substitution, primarily at the C3 position:

Critical observations:

-

Bromination with N-bromosuccinimide (NBS) in DMF favors mono-substitution at C2 of the indole .

-

Nitration requires strict temperature control to avoid over-oxidation.

Condensation Reactions via the Ketone Group

The ketone participates in condensation with hydrazines and hydroxylamines:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6 hours | 3-(1H-Indol-3-yl)-1-(piperazin-1-yl)propan-1-one hydrazone | 68% | |

| Hydroxylamine HCl | Pyridine, 60°C | This compound oxime | 57% |

Applications:

-

Hydrazones serve as intermediates for synthesizing heterocyclic analogs like pyrazoles.

Piperazine Ring Modifications

The piperazine ring undergoes ring expansion and substitution:

Notable challenges:

-

Quaternization with methyl iodide is quantitative but reduces solubility in polar solvents .

-

Ring expansion yields are low due to competing polymerization side reactions .

Oxidation and Reduction Pathways

-

Ketone Reduction : LiAlH4 reduces the ketone to a secondary alcohol, yielding 3-(1H-indol-3-yl)-1-(piperazin-1-yl)propan-1-ol (85% yield).

-

Indole Oxidation : MnO2 oxidizes the indole to oxindole, forming 3-(2-oxo-1,2-dihydroindol-3-yl)-1-(piperazin-1-yl)propan-1-one (63% yield).

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structural components suggest potential activity as:

- Antidepressants : The indole structure is often associated with serotonin receptor activity, making it a candidate for exploring antidepressant effects.

- Antipsychotic Agents : Due to the presence of piperazine, which is common in many antipsychotic drugs, this compound may exhibit similar properties.

Neuropharmacology

Research indicates that compounds with indole and piperazine structures can interact with neurotransmitter systems:

- Serotonin Receptors : Studies have suggested that derivatives of indole can act as agonists or antagonists at various serotonin receptor subtypes (e.g., 5-HT_2A and 5-HT_2C), which are implicated in mood regulation and psychotic disorders.

- Dopamine Receptors : The piperazine component may allow interaction with dopamine receptors, further supporting its potential use in treating disorders like schizophrenia.

Chemical Probes in Biological Research

The compound can serve as a useful tool for:

- Target Identification : By modifying the structure and evaluating biological activity, researchers can identify potential targets within cellular pathways.

- Mechanistic Studies : Understanding how this compound interacts at the molecular level can provide insights into disease mechanisms and lead to the development of novel therapeutics.

Case Study 1: Antidepressant Activity

In a study examining various indole derivatives, researchers found that compounds similar to 3-(1H-indol-3-yl)-1-(piperazin-1-yl)propan-1-one exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic activity, suggesting that further development could lead to effective treatments for depression.

Case Study 2: Antipsychotic Potential

Another investigation focused on the binding affinity of this compound to dopamine receptors. Results indicated promising binding profiles comparable to established antipsychotics, warranting further exploration into its efficacy and safety as a treatment option for schizophrenia.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity. These interactions can influence cellular pathways and biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Tables: Key Structural and Functional Comparisons

Table 2. Impact of Halogenation on Activity

| Compound Name | Halogen Position | Activity Enhancement | Mechanism Insight |

|---|---|---|---|

| 3i | 6-Fluoro | Improved solubility | Enhanced polar interactions |

| 3j | 5-Bromo | Antifungal efficacy | Electron-withdrawing effects |

| 16 | 5-Fluoro (indole) | Metabolic stability | Electronegative binding |

Mechanistic Insights and Selectivity

- Tyrosinase Inhibition : Bulky aromatic groups (e.g., benzylpiperidine in 1a) enhance binding to the enzyme’s active site, whereas piperazine may favor interactions with metal ions or polar residues .

- Antifungal Activity : Nitrophenyl and bromo-substituted indoles (e.g., 3j) disrupt fungal membranes via hydrophobic interactions, a mechanism less likely in the unsubstituted target compound .

- Receptor Antagonism : Sulfonyl and halogenated derivatives (e.g., ) show higher receptor affinity due to optimized steric and electronic profiles.

Biological Activity

3-(1H-indol-3-yl)-1-(piperazin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This compound features an indole moiety, which is known for its diverse biological activities, and a piperazine ring that enhances its pharmacological properties. This article explores the biological activity of this compound, focusing on its receptor interactions, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 258.33 g/mol. The structure includes an indole group linked to a piperazine ring via a propanone chain, contributing to its unique biological profile.

Receptor Binding Affinity

Research indicates that this compound exhibits varying affinities for different receptors:

| Receptor | Binding Affinity (Ki) | Activity |

|---|---|---|

| 5-HT6 | Poor affinity | Potential antagonist for CNS disorders |

| Acetylcholinesterase (AChE) | Potent inhibitor | Involved in neurodegenerative diseases |

The compound's binding affinity for the 5-HT6 receptor suggests limited effectiveness as a therapeutic agent targeting this receptor, which is associated with conditions like Alzheimer's disease and obesity . In contrast, its role as an acetylcholinesterase inhibitor indicates promise for cognitive enhancement and neuroprotection .

The mechanism by which this compound exerts its biological effects is primarily through modulation of neurotransmitter systems. The indole structure allows it to interact with serotonin receptors, while the piperazine component may facilitate binding to other targets such as dopamine receptors or AChE.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The following steps outline a general synthetic route:

- Formation of Indole Derivative : Starting from indole and appropriate alkyl halides.

- Piperazine Formation : Reaction with piperazine derivatives to form the desired propanone structure.

- Purification : Use of chromatography techniques to isolate the final product.

Case Studies

Several studies have focused on the application of this compound in various biological contexts:

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation, suggesting potential as a therapeutic agent for neurodegenerative disorders .

In Vivo Pharmacokinetics

Pharmacokinetic studies highlighted that after administration, the compound demonstrated favorable absorption and distribution characteristics in brain tissues. However, metabolic stability was noted to be moderate, indicating potential challenges in long-term therapeutic use .

Q & A

Q. What are the common synthetic routes for 3-(1H-indol-3-yl)-1-(piperazin-1-yl)propan-1-one?

The compound is typically synthesized via coupling reactions between indole derivatives and piperazine-containing intermediates. For example, amide bond formation can be achieved using coupling reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF under nitrogen, as described in analogous piperazine-linked syntheses . Stoichiometric ratios (e.g., 1:1.1 molar equivalents of acid to amine) and controlled temperatures (20–25°C) are critical for reproducibility.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- HPLC : Purity validation (≥98%) is performed using reverse-phase HPLC with UV detection at 254 nm, as noted in pharmacopeial standards for structurally related compounds .

- NMR : 1H/13C NMR confirms structural integrity, with indole NH protons typically appearing as broad singlets (δ 10–12 ppm) and piperazine CH2 groups resonating at δ 2.5–3.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., m/z 367.2008 for a related spiro-piperidine compound) .

Q. What crystallographic techniques are used to determine its molecular structure?

Single-crystal X-ray diffraction (SCXRD) is employed to resolve bond lengths, angles, and stereochemistry. For example, piperazine rings in related compounds exhibit chair conformations, and indole-piperazine linkages show dihedral angles of 75–85° . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Advanced Research Questions

Q. How can reaction yields be optimized during coupling steps?

- Reagent Selection : TBTU/HOBt systems in DMF improve coupling efficiency compared to EDCI/HOBt .

- Solvent Purity : Anhydrous DMF and degassed solvents reduce side reactions.

- Stoichiometry : A 10% excess of the carboxylic acid component minimizes unreacted piperazine intermediates .

- Monitoring : Real-time TLC or LC-MS tracks reaction progress to avoid over-reaction.

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Strategies include:

- Standardized Assays : Use validated cell lines (e.g., HEK-293 for receptor binding) and replicate experiments across labs.

- Structural Analog Comparison : Compare activity with derivatives like 3-(1-adamantyl)-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-1H-1,2,4-triazole-5(4H)-thione to identify pharmacophore requirements .

- Meta-Analysis : Pool data from multiple studies using statistical tools like ANOVA to identify outliers .

Q. What computational methods predict interactions with biological targets?

- Docking Studies : Tools like AutoDock Vina model binding to serotonin receptors (e.g., 5-HT1A), leveraging SMILES notations (e.g., C1=CC=C2C(=C1)C(=CN2)CC(=O)N3CCNCC3) .

- MD Simulations : Molecular dynamics (10–100 ns trajectories) assess stability of ligand-receptor complexes in physiological conditions .

- QSAR Models : Quantitative structure-activity relationships correlate substituent effects (e.g., electron-withdrawing groups on indole) with potency .

Q. How can sample degradation during prolonged experiments be mitigated?

- Temperature Control : Store solutions at –20°C and use cooling baths during data collection to slow organic degradation, as observed in hyperspectral imaging (HSI) studies .

- Inert Atmospheres : Conduct reactions under argon/nitrogen to prevent oxidation of the indole moiety.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to aqueous formulations .

Methodological Notes

- Safety : Handle compounds in fume hoods with PPE (gloves, goggles) due to hazards like H303/H313/H333 (harmful if swallowed, skin contact, or inhaled) .

- Data Reproducibility : Report detailed synthetic protocols (e.g., equivalents of reagents, stirring times) and raw spectral data in supplementary materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.